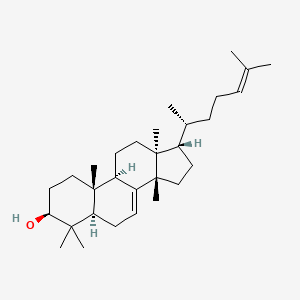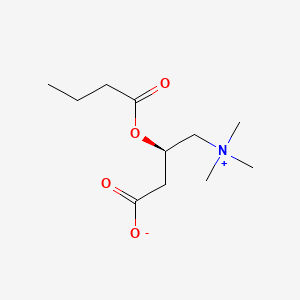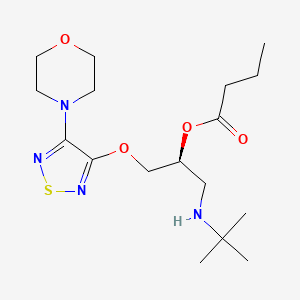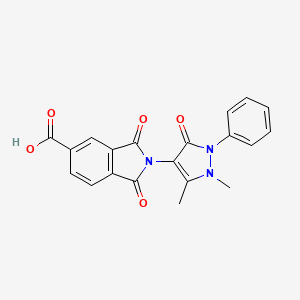
咖啡因
描述
科学研究应用
Cafedrine has a wide range of scientific research applications across various fields:
Chemistry: Cafedrine is used as a model compound in studies involving cardiac stimulants and antihypotensive agents.
Biology: In biological research, cafedrine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Cafedrine is primarily used in medical research for its role in treating hypotension.
Industry: In the pharmaceutical industry, cafedrine is used in the development of drugs and formulations aimed at managing hypotensive conditions.
作用机制
Target of Action
It is known to have a cardiac stimulant effect, suggesting that it may interact with receptors or channels involved in cardiac function .
Biochemical Pathways
It is suggested that cafedrine may influence the intracellular calcium concentration, which is a key second messenger in various cellular processes . This could potentially affect various biochemical pathways, leading to increased cardiac output .
Pharmacokinetics
Detailed knowledge of Cafedrine pharmacokinetics is essential for understanding its in vivo pharmacodynamics. Interestingly, maximum effects of Cafedrine are observed with some delay but decrease rather slowly
生化分析
Biochemical Properties
Cafedrine is a complex molecule that interacts with various enzymes, proteins, and other biomoleculesIt is known that Cafedrine has a significant impact on the cardiovascular system, primarily by increasing cardiac output .
Cellular Effects
Cafedrine influences cell function by increasing cardiac preload, stroke volume, and cardiac output . It does not significantly alter systemic vascular resistance or heart rate
准备方法
Synthetic Routes and Reaction Conditions: Cafedrine is synthesized through the chemical linkage of norephedrine and theophylline. The synthesis involves the reaction of norephedrine with theophylline under specific conditions to form the desired compound. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of cafedrine .
Industrial Production Methods: Industrial production of cafedrine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce cafedrine in bulk quantities. The production process is optimized for efficiency and cost-effectiveness while maintaining the quality and purity of the final product .
化学反应分析
Types of Reactions: Cafedrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Cafedrine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may occur in the presence of suitable nucleophiles or electrophiles, depending on the reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cafedrine may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
相似化合物的比较
Cafedrine is unique due to its combination of norephedrine and theophylline, which provides a synergistic effect in increasing blood pressure. Similar compounds include:
Fenethylline: A combination of amphetamine and theophylline, used as a stimulant.
Theodrenaline: A combination of adrenaline and theophylline, used as a cardiac stimulant.
Ephedrine: A sympathomimetic amine similar to norephedrine, used as a decongestant and bronchodilator.
Compared to these compounds, cafedrine offers a balanced approach by combining the effects of norephedrine and theophylline, making it effective in managing hypotensive conditions without causing excessive stimulation or side effects .
属性
CAS 编号 |
58166-83-9 |
|---|---|
分子式 |
C18H23N5O3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1 |
InChI 键 |
UJSKUDDDPKGBJY-WFASDCNBSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
外观 |
Solid powder |
Key on ui other cas no. |
58166-83-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline cafedrine cafedrine hydrochloride norephendrinetheophylline norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


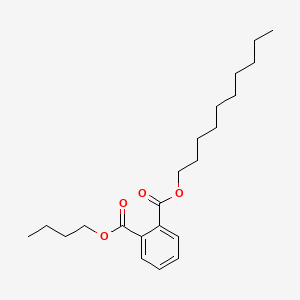


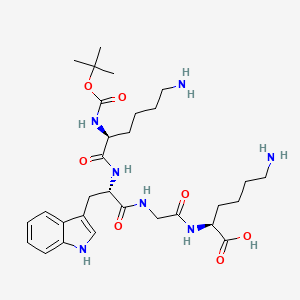

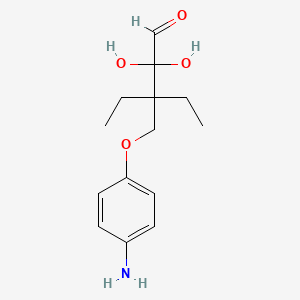
![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)
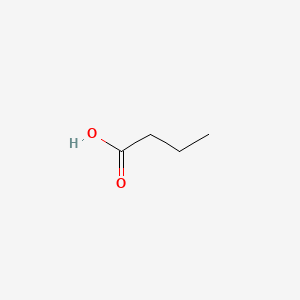
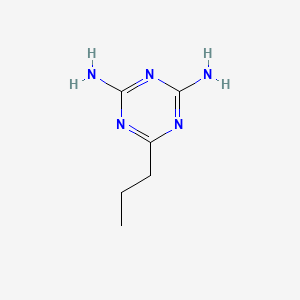
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
